molecular formula C10H20O4 B14320777 2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 111719-00-7

2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol

Cat. No.: B14320777
CAS No.: 111719-00-7
M. Wt: 204.26 g/mol
InChI Key: JWOILOQAZDOVDF-UHFFFAOYSA-N
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Description

2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol is an organic compound with a complex structure that includes multiple ether linkages and a terminal hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of 2-methylprop-2-en-1-ol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether linkages can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic conditions can facilitate the cleavage and substitution of ether linkages.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol involves its interaction with various molecular targets. The compound’s ether linkages and hydroxyl group allow it to participate in hydrogen bonding and other interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylprop-2-en-1-ol: A simpler alcohol with similar reactivity.

    2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Contains a similar ether linkage but with a carboxylic acid group.

    Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Another compound with a similar structural motif.

Uniqueness

2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its multiple ether linkages and terminal hydroxyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

111719-00-7

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

2-[2-[2-(2-methylprop-2-enoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C10H20O4/c1-10(2)9-14-8-7-13-6-5-12-4-3-11/h11H,1,3-9H2,2H3

InChI Key

JWOILOQAZDOVDF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCCOCCOCCO

Origin of Product

United States

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